2-(3,5-Dichlorophenoxy)propanoic acid

Phenoxyalkanoic acid SAR Herbicide mode of action Auxin activity classification

2-(3,5-Dichlorophenoxy)propanoic acid (CAS 68070-08-6, molecular formula C₉H₈Cl₂O₃, MW 235.06 g/mol) belongs to the phenoxyalkanoic acid herbicide family but is distinguished from commercially dominant analogs by its 3,5-dichloro substitution pattern on the aromatic ring. Unlike the herbicidally active 2,4-dichloro isomer (dichlorprop), this compound has been explicitly classified as 'inactive' in auxin-type herbicidal assays, a property that defines its primary value as a negative control probe, a structure–activity relationship (SAR) comparator, and a reference standard in plant hormone research rather than as a crop protection agent.

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
CAS No. 68070-08-6
Cat. No. B1342058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenoxy)propanoic acid
CAS68070-08-6
Molecular FormulaC9H8Cl2O3
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC(=CC(=C1)Cl)Cl
InChIInChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-6(10)2-7(11)4-8/h2-5H,1H3,(H,12,13)
InChIKeyZLRMHHUHESVKKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dichlorophenoxy)propanoic Acid (CAS 68070-08-6): Structural Identity and Procurement Relevance


2-(3,5-Dichlorophenoxy)propanoic acid (CAS 68070-08-6, molecular formula C₉H₈Cl₂O₃, MW 235.06 g/mol) belongs to the phenoxyalkanoic acid herbicide family but is distinguished from commercially dominant analogs by its 3,5-dichloro substitution pattern on the aromatic ring [1]. Unlike the herbicidally active 2,4-dichloro isomer (dichlorprop), this compound has been explicitly classified as 'inactive' in auxin-type herbicidal assays, a property that defines its primary value as a negative control probe, a structure–activity relationship (SAR) comparator, and a reference standard in plant hormone research rather than as a crop protection agent [2].

Why 2-(3,5-Dichlorophenoxy)propanoic Acid Cannot Be Replaced by Dichlorprop, Mecoprop, or Fenoprop Without Experimental Consequences


Phenoxyalkanoic acid herbicides such as dichlorprop (2,4-DP), mecoprop (MCPP), and fenoprop (2,4,5-TP) share a common propanoic acid backbone but differ critically in chlorine substitution pattern, which dictates auxin receptor engagement and herbicidal potency [1]. The 3,5-dichloro isomer is structurally incapable of eliciting auxin-type growth responses, whereas the 2,4-dichloro and 2,4,5-trichloro analogs are potent synthetic auxins [2]. Generic interchange therefore risks introducing unintended bioactivity into experimental systems or, conversely, fails to provide the necessary inactive control. The quantitative structural and biological evidence below demonstrates that substitution pattern, not merely the phenoxypropanoic acid scaffold, governs functional identity.

2-(3,5-Dichlorophenoxy)propanoic Acid: Quantitative Differentiation Evidence Against Structural Analogs


Herbicidal Activity Classification: Inactive vs. Active Phenoxypropionic Acid Analogs

In a comprehensive X-ray crystallographic and structure–activity review, 2-(3,5-dichlorophenoxy)propanoic acid (coded 3,5-DP) is explicitly categorized as 'inactive', whereas 2-(2,4-dichlorophenoxy)propanoic acid (dichlorprop/2,4-DP) and 2-(2,4,5-trichlorophenoxy)propanoic acid (fenoprop/2,4,5-TP) are categorized as 'active' [1]. The classification is based on established plant growth regulator assays. This binary activity distinction is the single most consequential differentiator for procurement, as it defines mutually exclusive use cases.

Phenoxyalkanoic acid SAR Herbicide mode of action Auxin activity classification

Dihedral Angle Between Benzene Ring and Carboxylic Acid Group: 3,5-DP vs. 2,4,5-TP

The dihedral angle between the plane of the benzene ring and the plane of the carboxylic acid group was determined to be 87.0° for (±)-2-(3,5-dichlorophenoxy)propanoic acid, compared with 77.8° for the active analog (+)-2-(2,4,5-trichlorophenoxy)propanoic acid (2,4,5-TP, fenoprop) [1]. This 9.2° difference reflects distinct conformational preferences imposed by the 3,5- vs. 2,4,5-chlorine substitution pattern and has been cited as a structural feature correlating with the loss of auxin activity [2].

Conformational analysis X-ray crystallography Phenoxyalkanoic acid stereochemistry

Carboxylic Acid Group Bond Distances Differentiate Inactive 3,5-DP from Active Phenoxyalkanoic Acids

Within the carboxylic acid dimer, the C–O (carbonyl) and C–O (hydroxyl) bond distances show a distinct pattern for the inactive compounds. For 3,5-DP, the C–O (carbonyl) distance is 123.7(7) pm and the C–O (hydroxyl) distance is 127.6(7) pm, indicating a less clear-cut differentiation between the two C–O bonds [1]. In contrast, the active compounds 2,4-D, 2,5-D, 2,4,5-T, and 2,4,5-TP exhibit a mean C–O (carbonyl) of 121.3 pm and mean C–O (hydroxyl) of 131.0 pm, a statistically meaningful separation [1]. The compressed bond-length differential in 3,5-DP and the other inactive member 2,4,6-T is noted as a distinguishing structural signature of inactivity.

Hydrogen bonding Carboxylic acid dimer geometry Crystallographic bond length analysis

Positional Isomer Activity Rule: 3,5-Disubstitution Abolishes Auxin Activity Across Phenoxyalkanoic Acids

Across the phenoxyalkanoic acid series, the 3,5-dichloro substitution pattern consistently yields compounds devoid of auxin activity, whereas the 2,4-dichloro and 2,4,5-trichloro patterns produce potent synthetic auxins [1]. This SAR rule has been validated in both acetic acid (3,5-D vs. 2,4-D) and propionic acid (3,5-DP vs. 2,4-DP) backbones [2]. 3,5-Dichlorophenoxyacetic acid (3,5-D) is routinely employed as a non-auxin control in plant physiology studies to discriminate auxin-specific signaling from general phenolic effects [3]. The propionic acid homolog 3,5-DP extends this SAR to the chiral propionate scaffold, making it the appropriate inactive comparator for studies involving optically active phenoxypropionic acid herbicides.

Structure–activity relationship Auxin receptor binding Chlorophenoxy herbicide selectivity

Predicted Vapor Pressure and Environmental Partitioning: QSAR Comparison with Commercial Phenoxy Herbicides

The EPA CompTox Dashboard reports OPERA-QSAR predicted vapor pressure for 2-(3,5-dichlorophenoxy)propanoic acid as 2.25 × 10⁻⁵ mmHg (average across three models; range 5.50 × 10⁻⁷ to 5.12 × 10⁻⁵ mmHg) at 25 °C and 760 mmHg [1]. While directly comparable QSAR data for dichlorprop (2,4-DP) under identical OPERA model conditions are not collocated in the same source, the predicted volatility places 3,5-DP in the low-volatility range typical of phenoxyalkanoic acid free acids. This parameter is relevant for users conducting environmental fate modeling or designing volatility-controlled application systems where isomer-specific partitioning data are required.

Environmental fate QSAR prediction Volatility ranking

2-(3,5-Dichlorophenoxy)propanoic Acid: Evidence-Backed Procurement and Application Scenarios


Negative Control Standard in Auxin Signaling and Herbicide Mode-of-Action Studies

Because 3,5-DP is structurally analogous to the commercial herbicide dichlorprop but lacks auxin activity [1], it serves as an ideal negative control in assays designed to isolate auxin-specific signaling events. Researchers investigating TIR1/AFB receptor engagement, auxin-responsive gene expression, or proton-efflux assays can pair 3,5-DP with active enantiomers of dichlorprop or mecoprop to demonstrate that observed effects require the 2,4-dichloro substitution pattern and are not merely a consequence of phenoxy acid exposure.

Structure–Activity Relationship (SAR) Probe for Phenoxyalkanoic Acid Herbicide Discovery

The crystallographically characterized conformation of 3,5-DP, with its 87.0° dihedral angle and compressed carboxylic acid C–O bond-length differential [2], provides a defined inactive structural template. Medicinal chemistry and agrochemical discovery programs can use 3,5-DP as a reference point to map the conformational and electronic requirements for auxin receptor binding, testing whether newly designed phenoxypropionate scaffolds shift toward the active (dihedral ~78°) or inactive (~87°) conformational space.

Chiral Reference Standard for Enantioselective Analytical Method Development

As a racemic (±)-2-(3,5-dichlorophenoxy)propanoic acid, this compound provides the inactive phenoxypropionate backbone for developing and validating chiral chromatographic methods (e.g., chiral HPLC, CE) intended to resolve enantiomers of commercial herbicides like dichlorprop and mecoprop [3]. Its distinct retention properties relative to the 2,4-dichloro isomer facilitate method specificity validation without introducing active herbicide residues into analytical laboratory environments.

Environmental Fate Model Calibration Using Isomer-Specific Physicochemical Parameters

The OPERA-predicted vapor pressure of 2.25 × 10⁻⁵ mmHg [4] provides an isomer-specific input parameter for multimedia environmental fate models (e.g., EQC, SimpleBox) when assessing the atmospheric transport potential of phenoxypropionic acid contaminants. Using isomer-specific rather than class-averaged data improves model accuracy for regulatory risk assessment of chlorophenoxy compounds in air, soil, and water compartments.

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